B1580053 L-LEUCINE (1-13C)

L-LEUCINE (1-13C)

Cat. No.: B1580053
M. Wt: 132.17
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of Carbon-13 Labeled Amino Acids

The use of ¹³C-labeled amino acids emerged in the 1970s as NMR technology advanced, allowing scientists to overcome the limitations of ¹⁵N labeling in studying protein structure and dynamics. Early work focused on bacterial systems, where metabolic precursors like [¹³C]glucose were used to biosynthetically introduce labels into amino acids. However, mammalian systems posed challenges due to their inability to metabolize simple precursors into labeled amino acids.

A breakthrough came with the development of palladium-catalyzed C(sp³)–H functionalization, enabling direct synthesis of ¹³C-methyl-labeled amino acids like L-leucine. This method bypassed reliance on bacterial biosynthesis and allowed cost-effective production of isotopically labeled leucine for mammalian cell studies. Subsequent innovations, such as erythrose-based labeling and formose-type reactions, further expanded the repertoire of position-specific ¹³C-labeled amino acids.

Biochemical Significance of Leucine in Protein Metabolism

Leucine plays a central role in regulating protein synthesis via the mTORC1 pathway, making it a focal point for metabolic studies. Key functions include:

  • Stimulation of translation initiation : Leucine activates ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein (4E-BP1), enhancing mRNA translation.
  • Modulation of proteolysis : High leucine concentrations inhibit protein degradation in skeletal muscle and liver.
  • Metabolic signaling : Leucine’s oxidation in the mitochondria generates acetyl-CoA and ketone bodies, linking amino acid metabolism to energy production.

L-Leucine (1-¹³C) enables precise tracking of these processes. For example, studies using [1-¹³C]leucine in HEK293 cells demonstrated efficient incorporation into human receptor extracellular domains, validating its utility in mammalian protein labeling.

Rationale for Position-Specific ¹³C Labeling at the Carboxyl Carbon

Labeling the carboxyl carbon (C-1) offers distinct advantages:

  • NMR signal specificity : The carboxyl carbon’s chemical shift (175–185 ppm) is well-resolved in ¹³C NMR spectra, minimizing overlap with other signals.
  • Metabolic stability : Unlike methyl groups, the carboxyl carbon is not enzymatically modified during transamination or oxidation, preserving the isotopic label in downstream metabolites.
  • Peptide bond analysis : The C-1 position participates directly in peptide bonds, allowing researchers to study protein backbone dynamics and folding.

For instance, ¹³C-detected NMR experiments using L-leucine (1-¹³C) have elucidated conformational changes in intrinsically disordered proteins and paramagnetic systems, where traditional ¹H-based methods fail.

Comparative Analysis with Alternative Isotopic Leucine Variants

L-Leucine isotopes vary in labeling positions and applications:

Isotope Variant Labeling Position Key Applications Limitations
L-Leucine (1-¹³C) Carboxyl (C-1) Protein backbone NMR, metabolic flux Limited side-chain visibility
L-Leucine (¹³C₆) Uniform Full structural NMR analysis Spectral overlap, high cost
L-Leucine (5,5,5-D₃) Methyl (C-5) Mass spectrometry, protein turnover Not detectable by NMR
L-Leucine (1-¹³C; ¹⁵N) C-1 + amino group Dual NMR/MS studies of peptide dynamics Requires complex synthesis

Key findings :

  • Uniform ¹³C₆ labeling provides comprehensive structural data but suffers from signal overlap in large proteins.
  • Methyl-labeled variants (e.g., 5,5,5-D₃) excel in mass spectrometry but lack utility in NMR.
  • Dual ¹³C/¹⁵N labels enable multi-nuclear experiments but increase production complexity and cost.

Studies comparing intrinsically labeled [1-¹³C]leucine-casein with free [¹³C]leucine demonstrated that the former improves measurement accuracy in protein synthesis rates by reducing isotopic dilution.

Properties

Molecular Weight

132.17

Purity

98%

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

L-Leucine (1-13C) is used in various scientific research applications, including:

  • Assessment of Whole Body Leucine Oxidation (WBLO): L-Leucine (1-13C) is used in a non-invasive breath test to assess WBLO in Maple Syrup Urine Disease (MSUD) patients . The test involves administering an oral load of L-Leucine (1-13C) and measuring the amount of 13CO2 exhaled . The kinetics of 13CO2 exhalation are thoroughly studied and compared with the kinetics of leucine metabolites in plasma .
  • Protein Requirement Studies: L-Leucine (1-13C) is used in the Indicator Amino Acid Oxidation (IAAO) method to determine protein requirements in individuals with phenylketonuria . This method involves varying protein intakes and measuring the oxidation rate of L-Leucine (1-13C) to determine protein requirements .
  • Muscle Protein Synthesis (MPS) Studies: L-Leucine (1-13C) labeled whey and casein are used to investigate muscle protein synthesis after resistance exercise .

Case Studies

  • Maple Syrup Urine Disease (MSUD): L-Leucine (1-13C) loading tests were performed on patients with classical MSUD to determine residual WBLO . The study found that the rates of WBLO in MSUD patients were variable and only partially compatible with the residual BCOA-DH activity in the patients' cells .
  • Phenylketonuria: L-Leucine (1-13C) was used to study protein requirements in children with mild hyperphenylalanemia . Researchers collected breath and urine samples over 8 hours and determined protein requirement using a 2-phase linear-regression crossover analysis of the rate of L-Leucine (1-13C) tracer oxidation .

Analytical Procedures

  • Chromatographic Separation: L-Leucine can be separated using HPLC with specific retention times, theoretical plates, resolution, and tailing factors . The method is validated according to ICH guidelines, with good linearity, precision, and accuracy .
  • Mass Spectrometry: Mass spectrometry is used for the estimation of 13C enrichment in breath CO2 and plasma leucine .

Data Tables

Chromatographic separation of L-Leucine

Amino AcidsRetention Times, minTheoretical PlatesResolutionTailing Factor
L-Leucine7.21117491.9991.158

Calibration Range and Regression Equation for L-Leucine

Calibration Range (μg/mL)Regression EquationR2
L-Leucine50–250y = 62.69 x + 654.50.9954

Accuracy and Precision of L-Leucine

Accuracy (mean ± RSD)RepeatabilityIntermediate PrecisionRobustness
L-Leucine99.31 ± 0.43101.11 ± 0.8998.65 ± 0.9199.98 ± 0.65

Insights

  • The form in which leucine is consumed affects its immediate metabolic fate and retention by the body .
  • L-Leucine (1-13C) has applications in assessing whole-body leucine oxidation, determining protein requirements, and studying muscle protein synthesis .
  • The intraindividual variability of 13CO2 exhalation can be similar to or even greater than the interindividual variation .

Chemical Reactions Analysis

Oxidation of L-Leucine by Hydroxyl Radicals

L-leucine oxidation initiated by hydroxyl radicals (HO- ) involves hydrogen transfer reactions in the gas phase . Density Functional Theory (DFT) calculations, using the B3LYP method with the 6-311G(d,p) basis set, have been used to study the gas phase reaction of OH hydrogen abstraction from leucine . Two reaction paths were considered: hydrogen abstraction from the alpha and gamma carbons .

  • Reaction Paths Two competitive channels for the OH hydrogen abstraction reaction from leucine involve abstraction from the alpha and gamma sites . The studied paths are complex reactions, each characterized by a barrier-less first step leading to the formation of a pre-reactive complex, followed by a second step yielding the corresponding radical and water .

  • Transition State Geometries Optimized transition state geometries show ring-like structures due to the formation of intra-molecular hydrogen bond-like interactions, differing in the atoms involved in the ring . Attractive interactions stabilize the transition structures and reduce the energy barriers, with the strongest interaction found for the gamma H-abstraction channel, leading to the highest reactivity at this site .

  • Rate Coefficients Rate coefficients for the leucine + OH gas phase reaction indicate that hydrogen abstraction occurs almost exclusively from the gamma site .

L-Leucine Oxidation and CO2 Exhalation

The oxidation of L-leucine can be assessed by monitoring $^{13}$CO2_2
exhalation following the ingestion of L-[1-13^{13}
C]leucine .

  • **Kinetics of $^{13}$CO2_2
    ** In healthy volunteers, after ingestion of L-[1-13^{13}
    C]leucine (38 μmol/kg of body weight), the rate of extra $^{13}$CO2_2
    exhalation increases rapidly, peaking at tmaxt_{max}
    = 55 ± 18 min, with peak exhalation rates of 40.9 ± 9.8 nmol × min1^{-1}
    ×(kg body weight)1^{-1}
    .

  • 13^{13}
    CO2_2
    Release After reaching peak exhalation rates, $^{13}$CO2_2
    release gradually decreases . The cumulative $^{13}$CO2_2
    release within 3 hours is approximately 4.4 ± 1.0 μmol × (kg body weight)1^{-1}
    , which accounts for about 16.8 ± 2.5 percent of the administered L-[1-13^{13}
    C]leucine dose .

Leucine Metabolism Kinetics

Studies of leucine metabolism kinetics using L-[1-13^{13}
C]leucine in conjunction with free amino acids or casein have provided insights into leucine oxidation, disposal, and protein synthesis .

  • Plasma Enrichment Plasma α-[13^{13}
    C]KIC enrichments are generally lower than α-[2^2
    H3_3
    ]KIC enrichments, except when L-[1-13^{13}
    C]leucine is administered with an amino acid mixture (AA + [13^{13}
    C]Leu) .

  • Leucine Oxidation Leucine oxidation is significantly higher when free leucine is ingested with crystalline amino acid mixtures compared to intrinsically labeled casein .

  • Nonoxidative Leucine Disposal (NOLD) NOLD is significantly higher when intact intrinsically labeled casein is ingested .

  • Protein Degradation Protein degradation rates vary depending on the form in which leucine is administered, with intrinsically labeled casein resulting in different rates compared to free leucine with amino acid mixtures .

Table: Leucine Metabolism Parameters

| | Group 1 (Casein + [13^{13}
C]Leu) | Group 2 (AA + [13^{13}
C]Leu) |
| :-------------------------------------------------- | :---------------------------------- | :-------------------------------- |
| Leucine oxidation, μmol ⋅ kg1^{-1}
⋅ 30 min1^{-1}
| 21.40 ± 2.91 | 24.88 ± 2.12 |
| Rate of appearance, μmol ⋅ kg1^{-1}
⋅ 30 min1^{-1}
| 87.49 ± 22.12 | 80.65 ± 8.46 |

Table: Nonoxidative Leucine Disposal and Protein Degradation

| | Group 1 (Casein + [13^{13}
C]Leu) | Group 2 ([13^{13}
C]Leu-casein) | Group 3 (AA + [13^{13}
C]Leu) | Group 4 ([13^{13}
C]Leu-casein) |
| :---------------------------- | :---------------------------------- | :---------------------------------- | :-------------------------------- | :---------------------------------- |
| NOLD, μmol ⋅ kg1^{-1}
⋅ 30 min1^{-1}
| 66.09 ± 17.36 | 70.02 ± 14.81 | 55.77 ± 10.38 | 76.97 ± 9.11 |
| Protein Degradation, μmol ⋅ kg1^{-1}
⋅ 30 min1^{-1}
| 49.78 ± 18.16 | 50.89 ± 14.19 | 43.52 ± 8.46 | 58.11 ± 8.35 |

Comparison with Similar Compounds

Isotopic Variants of L-Leucine

L-Leucine (1-13C) is one of several isotopically labeled leucine derivatives. Key variants and their properties are summarized below:

Compound Isotopic Label Purity (Isotope/Chemical) Key Applications Source
L-Leucine (1-13C) 13C at carboxyl carbon 99% 13C; 98% chemical MSUD diagnostics, protein turnover
L-Leucine (2-13C) 13C at α-carbon 99% 13C; 98% chemical NMR studies of side-chain dynamics
L-Leucine-13C6 13C at all six carbons 95% 13C; 98% chemical Whole-body protein synthesis, hyperpolarized NMR
[2H10]-L-Leucine Deuterium at 10 positions 98% D; 98% chemical Metabolic flux analysis, pharmacokinetics
L-Valine (1-13C) 13C at carboxyl carbon 99% 13C; 98% chemical Liver injury recovery studies

Key Differences :

  • Labeling Position : The 1-13C label is critical for tracking decarboxylation reactions (e.g., leucine oxidation to CO2), while 13C6 labels provide broader metabolic insights in protein synthesis .
  • Detection Sensitivity : Deuterated variants ([2H10]) are less suited for breath tests but useful in mass spectrometry due to distinct fragmentation patterns .

Metabolic Studies and Disease Research

Maple Syrup Urine Disease (MSUD)
  • In variant MSUD, residual oxidation (4–86% of normal) is measurable, correlating with clinical severity .
Cancer Metabolism
  • Tumors exhibit net leucine retention (8.94 g/kg/24 hr) compared to peripheral tissue catabolism (-0.56 g/kg/24 hr), as shown using L-Leucine (1-13C) tracers .

Technical Considerations

  • Purity and Stability : L-Leucine (1-13C) requires stringent storage (-20°C) to prevent isotopic dilution, whereas deuterated variants are more stable but less versatile .
  • Detection Limits: Breath tests using L-Leucine (1-13C) may underestimate 13CO2 excretion by ~5% due to meal interference and high baseline leucine pools . Hyperpolarized 13C-NMR enhances signal-to-noise ratios >10,000-fold, enabling real-time tracking of leucine metabolism in vivo .

Q & A

Q. How can researchers design longitudinal studies to track 13C-leucine incorporation over extended periods without signal loss?

  • Methodological Answer : Use pulse-labeling with staggered harvest timepoints (e.g., 0, 6, 24, 48 hours). For in vivo studies, employ non-invasive imaging (hyperpolarized NMR) or serial biopsies. Normalize data to total leucine pool size and correct for natural isotope decay .

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